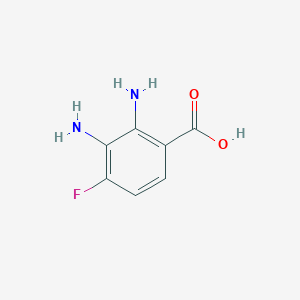

2,3-Diamino-4-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

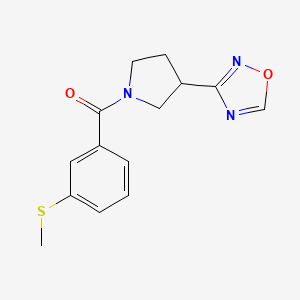

2,3-Diamino-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a derivative of benzoic acid, which has been substituted with fluorine and amino groups .

Molecular Structure Analysis

The molecular structure of 2,3-Diamino-4-fluorobenzoic acid consists of a benzoic acid core with fluorine and amino groups substituted at the 2nd, 3rd, and 4th positions . The InChI code for this compound is 1S/C7H7FN2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H,9-10H2, (H,11,12) .Aplicaciones Científicas De Investigación

Solid-Phase Synthesis in Organic Chemistry

2,3-Diamino-4-fluorobenzoic acid is instrumental in solid-phase synthesis strategies in organic chemistry. For instance, its derivates, such as resin-bound 4-fluoro-3-nitrobenzoic acid, are involved in the synthesis of substituted 1,2-diaminobenzenes and benzimidazoles, highlighting its utility in developing new compounds via solid support strategies (Kilburn, Lau, & Jones, 2000).

Novel Polymeric Materials

The compound plays a role in synthesizing new polymeric materials. For example, new diamines synthesized using fluorobenzoic acid derivatives have been used to create amorphous and soluble aramids with applications in producing flexible, tough films with excellent mechanical properties (Hsiao, Chen, & Liou, 2004).

Biodegradation Studies

In biodegradation research, isomeric fluorophenols, akin to 2,3-diamino-4-fluorobenzoic acid, have been used to understand the transformation of phenol to benzoate in anaerobic environments. This research provides insights into the metabolic pathways of aromatic compounds in nature (Genthner, Townsend, & Chapman, 1989).

Drug Discovery and Antitubercular Agents

It has a role in the pharmaceutical domain, particularly in developing antitubercular agents. Derivatives of 2,3-diamino-4-fluorobenzoic acid, such as 2,4-diaminoquinazoline compounds, have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating its potential in tuberculosis drug discovery (Odingo et al., 2014).

Fluorophore Development for Biochemistry and Medicine

This compound is also significant in developing fluorophores used in biochemistry and medicine. It contributes to creating sensitive and selective compounds for studying biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Environmental Microbiology

In environmental microbiology, 2,3-diamino-4-fluorobenzoic acid-related compounds help understand microbial degradation processes. For instance, the biodegradation of fluorobenzoates by specific bacteria has been studied to comprehend how these compounds are broken down in natural environments (Boersma et al., 2004).

Propiedades

IUPAC Name |

2,3-diamino-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFAAFPJFAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-4-fluorobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-8-(3,4-dimethylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2974974.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)

![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2974988.png)

![Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2974992.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)

![2-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2974997.png)